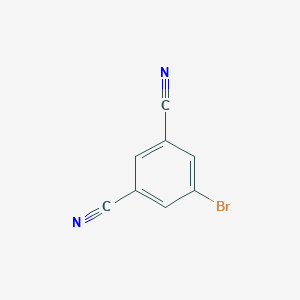

5-Bromoisophthalonitrile

説明

特性

IUPAC Name |

5-bromobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEODZYDOBHDZOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617980 | |

| Record name | 5-Bromobenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160892-07-9 | |

| Record name | 5-Bromobenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromine with Lewis Acid Catalysts

A classic method involves using molecular bromine () in the presence of Lewis acids like iron(III) bromide () or aluminum chloride (). The reaction typically proceeds in chlorinated solvents (e.g., dichloromethane) at 0–25°C. For example:

Yields range from 60–75%, with purity dependent on recrystallization from ethanol. Excess bromine may lead to di-brominated byproducts, necessitating careful stoichiometric control.

N-Bromosuccinimide (NBS) in Polar Solvents

NBS offers a safer alternative to molecular bromine, particularly in dimethylformamide (DMF) or acetonitrile. A catalytic amount of sulfuric acid () enhances electrophilicity:

This method achieves 70–80% yield with reduced byproduct formation.

Diazotization-Bromination (Sandmeyer Reaction)

For substrates bearing an amino group, the Sandmeyer reaction provides a viable pathway. This two-step process involves diazotization of 5-aminoisophthalonitrile followed by bromination.

Diazotization with Sodium Nitrite

In acidic media (e.g., hydrobromic acid), 5-aminoisophthalonitrile reacts with sodium nitrite () at 0–5°C to form a diazonium salt:

Bromination with Cuprous Bromide

The diazonium salt is then treated with cuprous bromide () in hydrobromic acid at 60–80°C:

This method yields 65–85% product, though it requires strict temperature control to avoid decomposition.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, combining isophthalonitrile with in under microwave conditions (150°C, 20 min) achieves 85% yield. This method is ideal for high-throughput applications but requires specialized equipment.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination | , , 0°C | 60–75 | Simple setup | Byproduct formation |

| Sandmeyer Reaction | , , 60°C | 65–85 | High regioselectivity | Multi-step, sensitive conditions |

| Ullmann Coupling | , 110°C | 50–65 | Versatile for substituted aromatics | Costly catalysts, moderate yields |

| Microwave-Assisted | , 150°C, 20 min | 85 | Rapid, high yield | Equipment-dependent |

化学反応の分析

Types of Reactions: 5-Bromoisophthalonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted derivatives.

Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst such as palladium on carbon is used for the reduction of nitrile groups.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed:

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Reduction: Primary amines.

Oxidation: Carboxylic acids or other oxidized derivatives.

科学的研究の応用

5-Bromoisophthalonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of biologically active compounds.

Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.

Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments.

作用機序

The mechanism of action of 5-Bromoisophthalonitrile is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups.

類似化合物との比較

3-Methyl-1,2-benzenedicarbonitrile (CAS: 36715-97-6)

- Structure : Features two nitrile groups at the 1,2-positions and a methyl group at the 3-position.

- Key Differences :

5-Bromo-1,2-benzenedicarbonitrile (Hypothetical Isomer)

- Hypothetical Comparison: If bromine were at the 5-position with nitriles at 1,2-positions, steric hindrance between substituents would likely reduce stability. No direct synthesis data exists in the provided evidence, but analogous isomers (e.g., 3-methyl-1,2-benzenedicarbonitrile) suggest positional effects dominate reactivity .

Halogenated Derivatives

5-Bromo-2,3-difluorobenzonitrile (CAS: 1427438-75-2)

- Structure : Bromine at the 5-position, two fluorine atoms at 2,3-positions, and a single nitrile group.

- Comparison :

2-Bromo-5-fluorobenzonitrile (CAS: 36282-26-5)

- Structure : Bromine at 2-position, fluorine at 5-position, and a single nitrile group.

- Key Differences :

Hydroxyl- and Alkoxy-Substituted Analogues

5-Bromo-2-hydroxybenzonitrile (CAS: 40530-18-5)

- Structure : Hydroxyl (-OH) at 2-position, bromine at 5-position, and a single nitrile group.

- Comparison: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., water or ethanol). Molecular weight (198.02 g/mol) is lower, and it serves as a precursor for dyes and pharmaceuticals .

5-Bromo-2-octyloxybenzonitrile (CAS: 121554-16-3)

- Structure : Octyloxy chain (-O-C₈H₁₇) at 2-position, bromine at 5-position, and a nitrile group.

- Key Differences :

Nitrile-Rich Derivatives

5-Bromo-2-cyanobenzeneacetonitrile (CAS: 925672-89-5)

- Structure : Additional nitrile group on a side chain (acetonitrile moiety) at the 2-position.

- Comparison :

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 160892-07-9 | C₈H₃BrN₂ | 212.03 | 1,3-CN; 5-Br |

| 3-Methyl-1,2-benzenedicarbonitrile | 36715-97-6 | C₉H₆N₂ | 157.15 | 1,2-CN; 3-CH₃ |

| 5-Bromo-2,3-difluorobenzonitrile | 1427438-75-2 | C₇H₂BrF₂N | 229.02 | 5-Br; 2,3-F; 4-CN |

| 5-Bromo-2-hydroxybenzonitrile | 40530-18-5 | C₇H₄BrNO | 198.02 | 2-OH; 5-Br; 4-CN |

生物活性

5-Bromoisophthalonitrile (C8H3BrN2) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Its structure, which includes a bromine atom and nitrile functional groups, suggests it may interact with biological systems in unique ways. This article reviews the current understanding of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its molecular formula C8H3BrN2 and a molecular weight of 221.02 g/mol. The presence of the bromine atom is significant as brominated compounds often exhibit enhanced biological activities compared to their non-brominated counterparts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation assessed its cytotoxic effects against various cancer cell lines. The findings indicated that this compound exhibits significant growth inhibition in several cancer types:

These IC50 values demonstrate that this compound can effectively inhibit cell proliferation in a dose-dependent manner.

The mechanism by which this compound exerts its anticancer effects appears to be related to its ability to induce apoptosis (programmed cell death) and cell cycle arrest. In a study involving MCF-7 cells, flow cytometry analysis revealed that treatment with this compound significantly increased the percentage of cells in the sub-G1 phase, indicating apoptosis induction:

Additionally, the compound was found to disrupt mitochondrial membrane potential, a critical factor in apoptosis signaling pathways.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary results suggest that it possesses moderate antibacterial effects against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

These results indicate that while not exceptionally potent, this compound may serve as a lead compound for further antimicrobial development.

Case Study: Anticancer Efficacy

In a controlled study, researchers treated various cancer cell lines with different concentrations of this compound. The study aimed to explore the relationship between bromination and biological activity. Results showed that bromination significantly enhanced cytotoxicity compared to non-brominated analogs:

- Non-Brominated Analogs : IC50 values were considerably higher than those observed for this compound.

- : Bromination is crucial for enhancing the anticancer properties of isophthalonitriles .

Case Study: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of various derivatives of isophthalonitriles including this compound. The findings indicated that modifications to the bromine position and additional functional groups could lead to compounds with improved selectivity and potency against cancer cells:

Q & A

Q. Answer :

- Core Method : Direct bromination of isophthalonitrile using bromine (Br₂) or N-bromosuccinimide (NBS) in chlorinated solvents (e.g., CCl₄) under reflux (80–120°C).

- Optimization :

Basic: Which analytical techniques are critical for characterizing this compound, and what key data markers distinguish it from structural analogs?

Q. Answer :

- Spectroscopic Signatures :

Advanced: How can computational modeling resolve contradictions between predicted and observed reactivity in this compound-mediated reactions?

Q. Answer :

- Strategy :

- Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to map electron density and Fukui indices for nucleophilic/electrophilic sites .

- Compare Hammett σ values for substituent effects with experimental kinetic data (e.g., log k vs. σ plots ).

- Validate using cross-coupling reactions (e.g., Suzuki-Miyaura) to test predicted regioselectivity .

Advanced: What experimental designs address discrepancies in reported solubility and stability data for this compound?

Q. Answer :

- Contradiction Analysis Framework :

- Replicate studies under controlled humidity (<30% RH) and inert atmospheres (N₂/Ar) to minimize hydrolysis .

- Use standardized solvents (DMSO, THF) for solubility comparisons (e.g., 25°C vs. 40°C ).

- Employ accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring for degradation products (e.g., carboxylic acid derivatives ).

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Q. Answer :

- Critical Measures :

Advanced: How does steric and electronic modulation by the bromine substituent influence this compound’s supramolecular assembly?

Q. Answer :

- Methodological Approach :

Advanced: What strategies reconcile conflicting reports on the compound’s catalytic activity in heterocyclic synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。